molecular formula C9H14O3 B3319453 (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate CAS No. 1123787-64-3

(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate

Cat. No.: B3319453
CAS No.: 1123787-64-3
M. Wt: 170.21 g/mol
InChI Key: QJEHQNNRLPVGTK-SNAWJCMRSA-N
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Description

(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate is an organic compound with the molecular formula C9H14O3. It is a derivative of acrylate, featuring an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate typically involves the reaction of (meth)acryloyl chloride with 3-methyloxetan-3-yl alcohol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

(Meth)acryloyl chloride+3-methyloxetan-3-yl alcohol(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate+HCl\text{(Meth)acryloyl chloride} + \text{3-methyloxetan-3-yl alcohol} \rightarrow \text{this compound} + \text{HCl} (Meth)acryloyl chloride+3-methyloxetan-3-yl alcohol→(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method offers advantages such as improved safety, better control over reaction conditions, and higher efficiency. The continuous flow process involves the reaction of (meth)acryloyl chloride with the corresponding alcohol in a tubular reactor, with the reaction mixture being continuously stirred and monitored .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alkane.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of ring-opened products with different functional groups.

Scientific Research Applications

(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethyl-3-oxetanyl)methyl acrylate
  • 3-Methyl-3-oxetanemethanol
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate is unique due to the presence of both the acrylate and oxetane functional groups. This combination imparts distinct reactivity and properties compared to other similar compounds. The oxetane ring provides strain that facilitates ring-opening reactions, while the acrylate group allows for polymerization and other transformations .

Properties

IUPAC Name

ethyl (E)-3-(3-methyloxetan-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-8(10)4-5-9(2)6-11-7-9/h4-5H,3,6-7H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEHQNNRLPVGTK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1(COC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1(COC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704081
Record name Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123787-64-3
Record name Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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